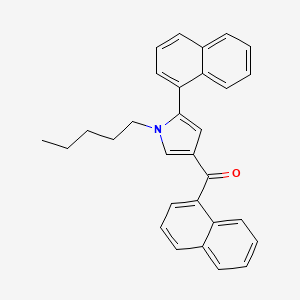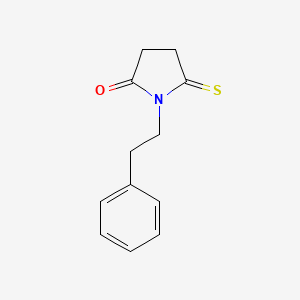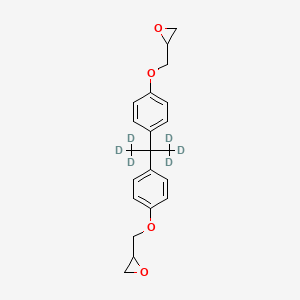
(1,2-Methano-Fullerene C60)-61-Carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID is a derivative of fullerene C60, a molecule composed entirely of carbon in the form of a hollow sphere, ellipsoid, or tubeFullerenes, including their derivatives, have garnered significant interest due to their unique structural, electronic, and chemical properties, making them suitable for various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fullerene derivatives and studying their properties.
Biology: Investigated for its potential as a drug delivery system due to its ability to encapsulate other molecules.
Medicine: Explored for its antioxidant properties and potential therapeutic applications in treating diseases related to oxidative stress.
Wirkmechanismus
Target of Action
Fullerenes and their derivatives are known to interact with various biological targets due to their unique physicochemical properties .
Mode of Action
Fullerenes and their derivatives are known to interact with biological systems through various mechanisms, such as radical scavenging, electron transfer, and physical interactions with cellular components .
Biochemical Pathways
Fullerenes and their derivatives have been shown to influence various biochemical processes, including oxidative stress, inflammation, and cellular signaling .
Pharmacokinetics
The carboxyl functional group present in the compound could potentially enhance its solubility and bioavailability .
Result of Action
Fullerenes and their derivatives have been reported to exhibit various biological activities, including antioxidant, antiviral, antimicrobial, and neuroprotective effects .
Biochemische Analyse
Biochemical Properties
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Additionally, (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID can influence gene expression by interacting with transcription factors and other regulatory proteins .
Vorbereitungsmethoden
The synthesis of (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID typically involves the functionalization of fullerene C60. One common method is the Bingel reaction, which involves the cyclopropanation of fullerene C60 with diethyl bromomalonate in the presence of a base, followed by hydrolysis to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as toluene or dichloromethane and bases like sodium hydride or potassium carbonate .
Industrial production methods for this compound are less common due to the specialized nature of fullerene chemistry. advancements in fullerene production and functionalization techniques are gradually making large-scale synthesis more feasible .
Analyse Chemischer Reaktionen
(1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The carboxylic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID include other functionalized fullerenes such as:
(1,2-METHANOFULLERENE C60)-61,61-DICARBOXYLIC ACID DIETHYL ESTER: This compound has two carboxylic acid groups, providing different reactivity and solubility properties.
C60 FULLERENE: The parent compound without functional groups, used as a reference for studying the effects of functionalization.
The uniqueness of (1,2-METHANOFULLERENE C60)-61-CARBOXYLIC ACID lies in its specific functional group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
155116-19-1 |
|---|---|
Molekularformel |
C62H2O2 |
Molekulargewicht |
778.7 g/mol |
InChI |
InChI=1S/C62H2O2/c63-60(64)59-61-55-47-39-29-19-11-3-1-2-5-9-7(3)15-23-17(9)27-21-13(5)14-6(2)10-8-4(1)12(11)20-26-16(8)24-18(10)28-22(14)32-31(21)41-35(27)45-37(23)43(33(39)25(15)19)51(55)53(45)57-49(41)50-42(32)36(28)46-38(24)44-34(26)40(30(20)29)48(47)56(61)52(44)54(46)58(50)62(57,59)61/h59H,(H,63,64) |
InChI-Schlüssel |
MBKSWMAEFHNSMF-UHFFFAOYSA-N |
SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
Kanonische SMILES |
C1(C23C14C5=C6C7=C8C9=C1C%10=C%11C%12=C%13C%14=C%10C%10=C1C1=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C7=C9C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C7=C%25C9=C(C4=C76)C4=C2C(=C%17C3=C%15C5=C81)C%19=C%21C4=C%239)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



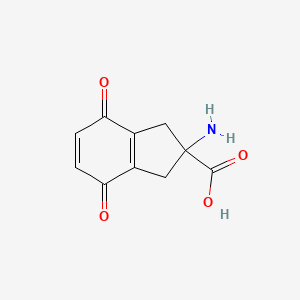
![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)
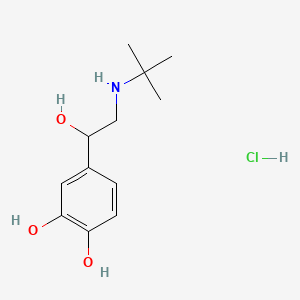

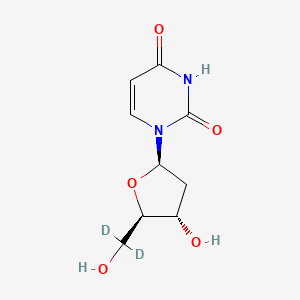

![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)
